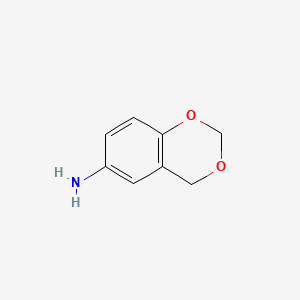

4H-1,3-benzodioxin-6-amine

Vue d'ensemble

Description

4H-1,3-benzodioxin-6-amine, also known as 4,5-Dihydro-1,3-benzodioxine-6-amine, is a benzodioxine . It has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .

Molecular Structure Analysis

The IUPAC name of this compound is 4 H -1,3-benzodioxin-6-amine . The InChI is InChI=1S/C8H9NO2/c9-7-1-2-8-6 (3-7)4-10-5-11-8/h1-3H,4-5,9H2 . The Canonical SMILES is C1C2=C (C=CC (=C2)N)OCO1 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 339.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 44.5 Ų .Applications De Recherche Scientifique

Agents antibactériens

Le 4H-1,3-benzodioxin-6-amine est utilisé dans la synthèse de nouveaux composés antibactériens qui combinent des fragments de sulfonamide et de benzodioxane . Ces molécules ont montré un potentiel en tant qu'agents antibactériens contre des souches bactériennes pathogènes telles qu'Escherichia coli et Bacillus subtilis .

Inhibition de la formation de biofilms

Certains dérivés du this compound ont montré des propriétés significatives d'inhibition de la formation de biofilms. Par exemple, une molécule s'est avérée être le meilleur agent antibactérien contre B. subtilis, montrant une inhibition de la croissance du biofilm bactérien de 60,04 % .

Activité hémolytique

L'activité hémolytique des dérivés du this compound a été étudiée. La plupart des nouvelles molécules sont légèrement cytotoxiques et pourraient donc être utilisées comme agents antibactériens sûrs .

Synthèse de benzo[1,3]dioxine-4-ones fonctionnalisés

Le this compound peut être utilisé dans la synthèse directe de dérivés de 4H-benzo[d][1,3]dioxine-4-one à partir d'acides salicyliques et d'esters acétyléniques . Cette réaction est catalysée par CuI et NaHCO3 dans l'acétonitrile .

Amidation des 1,3-benzodioxinones

Les 1,3-benzodioxinones synthétisées à partir du this compound peuvent subir une amidation à température ambiante avec des amines primaires pour donner les salicylamides correspondantes .

Inhibition des cholinestérases et des enzymes lipo-oxygénases

Certaines études ont montré que les dérivés du this compound présentent une inhibition modérée à faible des cholinestérases et des enzymes lipo-oxygénases .

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4H-1,3-benzodioxin-6-amine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

4H-1,3-Benzodioxin-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial biofilms, indicating its potential as an antibacterial agent . The compound’s interaction with enzymes such as carbonic anhydrase suggests its role in enzyme inhibition, which can be crucial for therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit biofilm formation . This disruption can lead to changes in gene expression and metabolic processes within the bacterial cells, ultimately leading to their death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. The compound’s ability to interact with bacterial cell walls and inhibit biofilm formation further elucidates its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are critical for determining the therapeutic window of this compound.

Propriétés

IUPAC Name |

4H-1,3-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSIFRYVOVSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177340 | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22791-64-6 | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

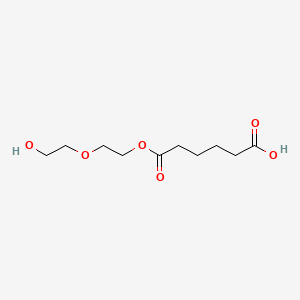

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

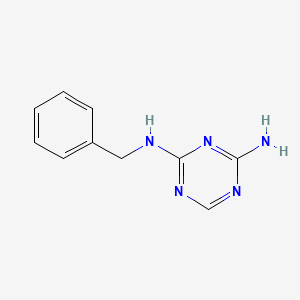

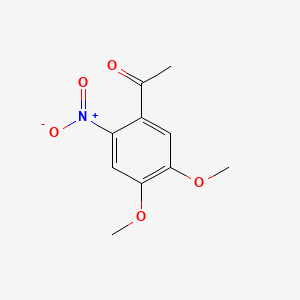

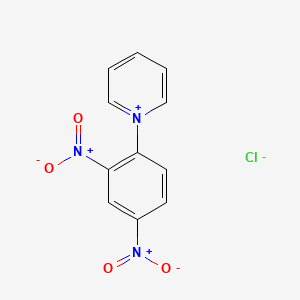

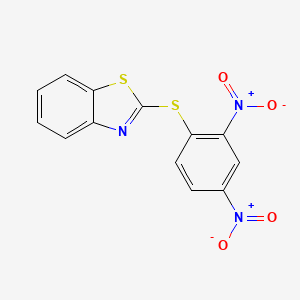

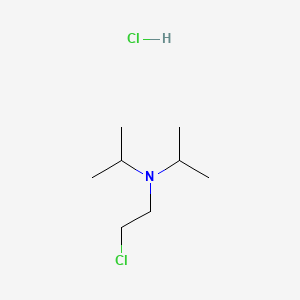

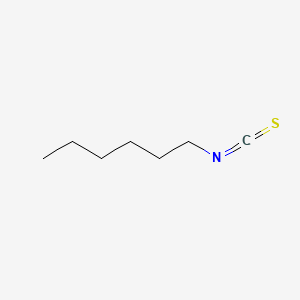

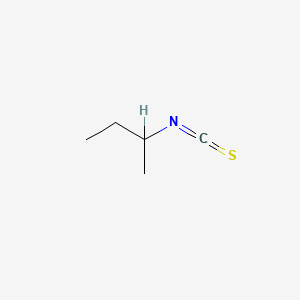

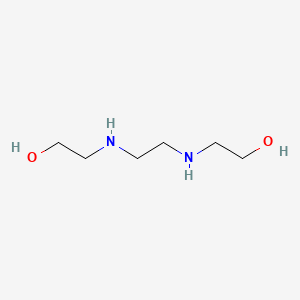

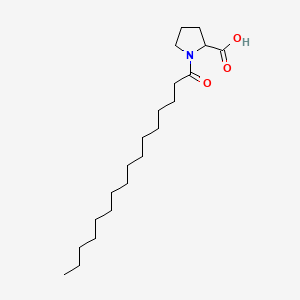

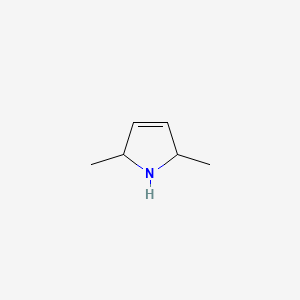

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.